4-Amino-3-{[(4-methylphenyl)sulfonyl]methyl}phenol
Description
4-Amino-3-{[(4-methylphenyl)sulfonyl]methyl}phenol is a phenolic derivative featuring a sulfonylmethyl group substituted with a 4-methylphenyl (tosyl) moiety at the 3-position and an amino group at the 4-position of the aromatic ring.
Properties
Molecular Formula |
C14H15NO3S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
4-amino-3-[(4-methylphenyl)sulfonylmethyl]phenol |
InChI |
InChI=1S/C14H15NO3S/c1-10-2-5-13(6-3-10)19(17,18)9-11-8-12(16)4-7-14(11)15/h2-8,16H,9,15H2,1H3 |
InChI Key |
BVADEBGUSCTDBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Amino-3-methylphenol
4-Amino-3-methylphenol can be synthesized using multiple methods:
- From 4-Nitroso-3-methylphenol: 4-Amino-3-methylphenol can be produced from 4-nitroso-3-methylphenol. In this method, 4-nitroso-3-methylphenol is dissolved in aqueous ammonia and reduced with hydrogen sulfide. This process is typically conducted under normal pressure, though varying pressure conditions are also viable. The reaction can be carried out either batchwise or continuously and is highly selective, yielding minimal byproducts.
From m-Cresol: A preparation method for 4-amino-3-methylphenol involves using m-cresol as a raw material, which undergoes a nitrosation reaction, followed by hydrogenation reduction and purification processes to yield high-quality 4-amino-3-methylphenol.
- Nitrosation Reaction: m-cresol is used as a raw material to prepare 4-nitroso-3-methylphenol through a nitrosation reaction. The reaction uses an aqueous sodium hydroxide solution as a solvent and Sodium Nitrite and hydrochloric acid as the nitrosification agent. The nitrosation reaction is controlled at a temperature of 3–10 ℃. A weight ratio of m-methyl phenol, sodium hydroxide, and Sodium Nitrite of 1:0.39:0.68 is used, with a 36% concentration of hydrochloric acid. The hydrochloric acid to m-methyl phenol weight ratio is 1.03:1.
- Reduction Reaction: 4-nitroso-3-methylphenol undergoes hydrogenating reduction in methyl alcohol under the influence of palladium carbon and ammonia to produce a 4-amino-3-methylphenol crude product. The reduction reaction temperature is controlled at 20–25 ℃, with a reaction time of 2–8 hours. The weight ratio of methyl alcohol to 4-nitroso-3-methylphenol is 7.5:1. Palladium carbon is used in a 0.03:1 ratio to the weight of 4-nitroso-3-methylphenol, and ammonia is added in a 0.1:1 ratio.
- Purification: The 4-amino-3-methylphenol crude product is mixed with methyl alcohol, heated to reflux, and then cooled for crystallization, filtration, and drying to obtain a highly refined 4-amino-3-methylphenol product. A methyl alcohol to 4-amino-3-methylphenol weight ratio of 2:1 is used, and the drying temperature is maintained at 40 ℃.
- From para-benzoquinone mono-oxime: A mixture of para-benzoquinone mono-oxime (1.26 mmol), \$$SnCl2\$$ (0.72 g, 3.80 mmol), 20 mL of \$$CH2Cl2\$$, and 0.2 mL of concentrated HCl, is heated to reflux for 16 h. The \$$CH2Cl2\$$ is removed under reduced pressure, and the residue is dissolved in ethyl acetate and washed with concentrated aqueous \$$NaHCO3\$$. The organic layer is dried over anhydrous \$$Na2SO4\$$ and the filtrate is concentrated under reduced pressure to afford the solid product.
General Method for Synthesis of Morpholines
A stirred solution of N-tosyl-β-amino alcohol (0.28-0.68 mmol) in \$$CH2Cl2\$$ (10 mL) is treated with triethylamine (2 eq) at 0 °C under argon. After 10 minutes, a solution of diphenylvinylsulfonium salt (1.05-1.2 eq) in \$$CH2Cl2\$$ (5 mL) is added drop-wise over two minutes, and the reaction is stirred for 3 hours at 0 °C, followed by 12 hours at RT. The reaction is then quenched with saturated ammonium chloride solution (10 mL), extracted with \$$CH2Cl2\$$ (3 × 50 mL), washed with brine (20 mL), dried over \$$MgSO_4\$$, filtered, and concentrated under vacuum. The product is then purified using flash column chromatography on silica.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-{[(4-methylphenyl)sulfonyl]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Sulfonamide or sulfonate derivatives.
Scientific Research Applications
4-Amino-3-{[(4-methylphenyl)sulfonyl]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-{[(4-methylphenyl)sulfonyl]methyl}phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The sulfonyl group can also interact with nucleophilic sites on biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Aromatic Cores
Compound 1 : 4-((((4-Methylphenyl)sulfonyl)amino)methyl)cyclohexanecarboxylic Acid
- Structure: Cyclohexane ring substituted with a tosylaminomethyl group and a carboxylic acid.
- Key Differences: The cyclohexane core replaces the phenolic ring, reducing aromaticity and altering solubility (logP likely higher due to nonpolar cyclohexane). The carboxylic acid group enhances hydrogen-bonding capacity compared to the amino group in the target compound.
- Applications : Used in metal complexation studies and as a sulfonamide model for crystallographic analysis .
Compound 2 : 4-((4-Methoxybenzenesulfonamido)methyl)cyclohexane-1-carboxylic Acid
- Structure : Similar to Compound 1 but with a methoxybenzenesulfonyl group instead of tosyl.
- Retains the cyclohexane-carboxylic acid framework, favoring applications in crystal engineering .
Comparison with Target Compound :
The phenolic ring in 4-amino-3-{[(4-methylphenyl)sulfonyl]methyl}phenol introduces stronger acidity (pKa ~10 for phenolic OH vs.
Aminophenol Derivatives
Compound 3 : 4-Amino-2-phenylphenol (CAS 19434-42-5)
- Structure: Phenol with amino and phenyl groups at positions 4 and 2, respectively.
- Key Differences :
- Lacks the sulfonylmethyl group, reducing steric bulk and polarity.
- Simpler structure may enhance bioavailability but limit hydrogen-bonding diversity.
- Toxicity: Limited toxicological data available .
Compound 4 : 3-[(4-Methylphenyl)amino]phenol (CAS 61537-49-3)
- Structure: Phenol with a 4-methylphenylamino group at position 3.
- Key Differences: The amino group is directly linked to the 4-methylphenyl ring instead of a sulfonylmethyl chain.
Comparison with Target Compound :
The sulfonylmethyl group in the target compound enhances stability against oxidative degradation compared to simple aminophenols. Additionally, the sulfonyl group may confer resistance to enzymatic hydrolysis, increasing its utility in pharmaceutical intermediates.
Sulfonyl-Bridged Aromatic Compounds
Compound 5 : 4,4'-Sulfonylbis(phenoxybenzene) (CAS 1623-91-2)
- Structure: Two phenoxybenzene units connected via a sulfonyl group.
- Key Differences: Symmetric structure with extended conjugation, favoring applications in polymers or as a crosslinker. Lacks functional groups like amino or hydroxyl, reducing reactivity in biological systems .
Compound 6 : 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone (CAS 7545-50-8)
- Structure: Two phenolic rings linked by a sulfonyl group, with amino and hydroxyl substituents.
- Key Differences: Dual amino and hydroxyl groups enable diverse hydrogen-bonding networks. Higher molecular symmetry compared to the target compound, which has a single aromatic core .
Comparison with Target Compound :
The monosubstituted structure of 4-amino-3-{[(4-methylphenyl)sulfonyl]methyl}phenol allows for regioselective modifications, whereas sulfonyl-bridged analogs are constrained by their symmetric frameworks.
Tabulated Comparison of Key Properties
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely involves tosylation of 3-hydroxymethylphenol followed by amination, a route analogous to sulfonamide derivatization methods .
- Crystallographic Behavior : Similar sulfonamide derivatives exhibit chair conformations in cyclohexane rings and hydrogen-bonded networks, suggesting the target compound may form stable crystals suitable for X-ray analysis .
Biological Activity
4-Amino-3-{[(4-methylphenyl)sulfonyl]methyl}phenol is a compound of considerable interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, research findings, and comparative studies with related compounds.
Chemical Structure and Properties
The chemical structure of 4-Amino-3-{[(4-methylphenyl)sulfonyl]methyl}phenol includes:
- Phenolic hydroxyl group : This group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity.
- Sulfonyl group : This moiety can interact with nucleophilic sites on biomolecules, contributing to various biological effects.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The phenolic hydroxyl group enhances its reactivity, allowing it to participate in various biochemical processes. The sulfonyl group further increases the compound's potential as an enzyme inhibitor or ligand for receptor studies.
Antimicrobial Activity
Research has demonstrated that 4-Amino-3-{[(4-methylphenyl)sulfonyl]methyl}phenol exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these activities are notably low, indicating potent antimicrobial efficacy.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .
Anti-inflammatory Properties
In addition to antimicrobial effects, the compound has been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This activity suggests a potential therapeutic role in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of 4-Amino-3-{[(4-methylphenyl)sulfonyl]methyl}phenol:
- Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that the compound showed superior antibacterial activity compared to traditional antibiotics like ciprofloxacin, particularly against Staphylococcus aureus .
- Anti-inflammatory Mechanism : Another research effort highlighted the compound's ability to downregulate key inflammatory markers in cell cultures, suggesting its potential application in managing conditions like arthritis or other inflammatory disorders.
- Comparative Analysis with Similar Compounds : Comparative studies with structurally related compounds such as 4-Amino-3-methylphenol revealed that the presence of the sulfonyl group in our compound significantly enhances its biological activity due to increased reactivity and interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Amino-3-{[(4-methylphenyl)sulfonyl]methyl}phenol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution at the sulfonyl group or oxidation/reduction of intermediates. For example:
- Substitution Reactions : Reacting a sulfonyl chloride precursor with an amine-functionalized phenol under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
- Optimization : Use catalysts like triethylamine to neutralize HCl byproducts and improve reaction efficiency. Monitor purity via TLC or HPLC .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | 4-Methylbenzenesulfonyl chloride, DMF, 70°C | 65–75 | >95% |
| Amination | NH₃/MeOH, 50°C | 50–60 | >90% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 6.5–7.5 ppm) and sulfonyl methyl groups (δ 2.4–2.6 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 292.08 (calculated) .
- X-ray Crystallography : SHELXL refinement for resolving bond angles and torsional strain in the sulfonyl-methyl-phenol backbone .
Q. How should researchers assess the compound’s stability under varying pH and temperature?
- Methodology :
- Accelerated Stability Studies : Incubate at pH 2–12 (buffers) and 25–60°C for 24–72 hours. Analyze degradation products via LC-MS .
- Key Finding : The compound is stable in neutral pH but hydrolyzes rapidly under strongly acidic/basic conditions, forming 4-amino-phenol derivatives .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved?
- Methodology :
- Refinement Software : Use SHELXL with twin refinement for high-resolution data. Adjust parameters like HAREA and TWIN to model disorder .
- Cross-Validation : Compare results with DFT-calculated bond lengths (e.g., B3LYP/6-31G* level) to identify systematic errors .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., sulfonyl vs. amino group reactivity)?
- Methodology :
- Protection/Deprotection : Temporarily block the amino group with Boc anhydride before modifying the sulfonyl moiety .
- Computational Guidance : Use molecular docking (AutoDock Vina) to predict steric/electronic preferences for nucleophilic attack .
Q. How do structural modifications impact biological activity (e.g., enzyme inhibition)?
- Methodology :
- SPR/ITC Assays : Measure binding affinity (KD) to target enzymes (e.g., tyrosine kinases) .
- Cell-Based Assays : Evaluate cytotoxicity (IC₅₀) in cancer cell lines vs. non-malignant controls .
- Data Table :
| Derivative | Target Enzyme | KD (nM) | IC₅₀ (µM) |
|---|---|---|---|
| Parent Compound | Kinase A | 120 ± 15 | 25 ± 3 |
| Fluoro-Substituted | Kinase A | 85 ± 10 | 18 ± 2 |
Q. What computational tools predict the compound’s metabolic pathways?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab to identify likely Phase I/II metabolites (e.g., hydroxylation at the para position) .
- Docking Studies : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) using PyMol .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
